molecular formula C13H20BNO3S B15060497 2-(Tetrahydrofuran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

2-(Tetrahydrofuran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B15060497
M. Wt: 281.2 g/mol
InChI Key: ZSPQSSWQQZGAPT-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a complex organic compound that features a thiazole ring substituted with a tetrahydrofuran group and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydrofuran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Group: This step involves the functionalization of the thiazole ring with a tetrahydrofuran moiety, often through nucleophilic substitution reactions.

    Attachment of the Dioxaborolane Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydrofuran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.

Scientific Research Applications

2-(Tetrahydrofuran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydrofuran-2-yl)thiazole: Lacks the dioxaborolane group, making it less versatile in certain synthetic applications.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Lacks the tetrahydrofuran group, which may limit its biological activity.

Uniqueness

The presence of both the tetrahydrofuran and dioxaborolane groups in 2-(Tetrahydrofuran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole makes it a unique compound with a wide range of potential applications. Its dual functionality allows for greater versatility in both synthetic and biological contexts.

Properties

Molecular Formula

C13H20BNO3S

Molecular Weight

281.2 g/mol

IUPAC Name

2-(oxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-8-15-11(19-10)9-6-5-7-16-9/h8-9H,5-7H2,1-4H3

InChI Key

ZSPQSSWQQZGAPT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCCO3

Origin of Product

United States

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